n-Ethyl-n'-methyl-n,n'-dinitrosoethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 62592 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of NSC 62592 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of NSC 62592.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of NSC 62592 may involve large-scale reactors and continuous processing methods to achieve high yields and purity.
Analyse Chemischer Reaktionen
NSC 62592 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: NSC 62592 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reactants and conditions used, but they often include derivatives of NSC 62592 with modified functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 62592 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: NSC 62592 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which NSC 62592 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 62592 is used.
Vergleich Mit ähnlichen Verbindungen
NSC 62592 can be compared to other similar compounds based on its chemical structure and properties. Some similar compounds include:
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 62592.
NSC 9262: Another compound with similar applications in sensor conditioning and calibration.
Paclitaxel: Although primarily used as a chemotherapeutic agent, paclitaxel has some structural features that are comparable to NSC 62592.
The uniqueness of NSC 62592 lies in its specific interactions and the range of applications it offers, making it a valuable compound for further study and development.
Eigenschaften
CAS-Nummer |
6972-80-1 |
---|---|
Molekularformel |
C5H12N4O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
N-ethyl-N-[2-[methyl(nitroso)amino]ethyl]nitrous amide |
InChI |
InChI=1S/C5H12N4O2/c1-3-9(7-11)5-4-8(2)6-10/h3-5H2,1-2H3 |
InChI-Schlüssel |
USSIIDQJYJEEQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCN(C)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.